molecular formula C7H8O5 B014608 3-Dehydroshikimate CAS No. 2922-42-1

3-Dehydroshikimate

Cat. No. B014608
CAS RN: 2922-42-1
M. Wt: 172.13 g/mol
InChI Key: SLWWJZMPHJJOPH-PHDIDXHHSA-N
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Description

Synthesis Analysis

Microbial synthesis of 3-dehydroshikimic acid has been extensively studied, highlighting the compound's importance as a hydroaromatic precursor for a range of chemicals. For instance, the synthesis of 3-dehydroshikimic acid from different carbon sources, including d-xylose, l-arabinose, and d-glucose, has been analyzed to determine the most efficient substrate for microbial production (Li & Frost, 1999).

Molecular Structure Analysis

The enzymatic conversion of 3-dehydroquinate to 3-dehydroshikimate involves stereochemical transformations that have been elucidated through studies on 3-dehydroquinate dehydratase and 3-dehydroquinate synthetase, providing insights into the molecular structure and reaction mechanisms involved (Turner, Smith, & Haslam, 1975).

Chemical Reactions and Properties

The conversion of 3-dehydroshikimic acid to gallic acid through Cu(2+)-mediated oxidation illustrates the chemical reactivity and potential applications of this compound in synthetic chemistry. This process highlights the compound's role as a precursor in the synthesis of valuable aromatic compounds (Kambourakis & Frost, 2000).

Physical Properties Analysis

Detailed studies on the physical properties of this compound, including its solubility, stability, and reaction kinetics under various conditions, are crucial for optimizing its production and application in chemical synthesis. However, specific studies focused solely on these aspects are less common and often integrated into broader research on its synthesis and applications.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards different reagents, stability under various chemical conditions, and its role as an intermediate in multiple biochemical pathways, have been explored in studies focusing on the enzymatic preparation and utilization of this compound in metabolic pathways (Adachi et al., 2006).

Scientific Research Applications

  • Enzymatic Processing : DHS is a crucial intermediate in enzymatic processes. For instance, membrane-bound 3-dehydroshikimate dehydratase catalyzes the conversion of DHS to protocatechuate (PCA) in certain bacteria (Shinagawa et al., 2010).

  • Biocatalytic Conversion : It serves as a hydroaromatic intermediate in converting glucose to aromatic bioproducts and industrial chemicals (Li et al., 1999).

  • Microbial Synthesis : Efficient microbial synthesis of DHS from various sugars like glucose, xylose, and arabinose can be utilized for producing value-added chemicals from corn fiber (Li & Frost, 1999).

  • Pathway Intermediary : It plays an important role in living systems as a key intermediate in the shikimate pathway, which is fundamental to the biosynthesis of various aromatic compounds (Haslam, 1974).

  • Chemical Conversions : DHS can be chemically converted to compounds like sialic acid (-)-KDN and its epimers, demonstrating its utility in synthetic chemistry (Banwell et al., 2004).

  • Reactions with Amines : It reacts with primary amines to yield derivatives like 3-alkylamino 4-hydroxybenzoate, showing its versatility in organic synthesis (Baltas et al., 1993).

  • Genetic Encoding : The enzyme this compound dehydratase, which acts on DHS, is encoded in specific genes like the qa-4 gene in certain fungi, illustrating its role in genetic regulation of metabolic pathways (Strøman et al., 1978).

  • Antiviral Drug Synthesis : Its production has been improved in certain strains of bacteria, highlighting its importance in synthesizing compounds like the antiviral drug oseltamivir (Nakamura et al., 2021).

Mechanism of Action

Target of Action

The primary target of 3-Dehydroshikimate is the enzyme 3-dehydroquinate dehydratase . This enzyme is involved in the third step of the chorismate pathway, which leads to the biosynthesis of aromatic amino acids .

Mode of Action

This compound interacts with its target, 3-dehydroquinate dehydratase, to produce this compound and H2O . This interaction is a crucial part of the chorismate pathway, which is responsible for the biosynthesis of aromatic amino acids .

Biochemical Pathways

The biochemical pathway affected by this compound is the chorismate pathway . This pathway leads to the biosynthesis of aromatic amino acids. The enzyme 3-dehydroquinate dehydratase uses 3-dehydroquinate to produce this compound and H2O . This compound is then reduced to shikimic acid by the enzyme shikimate dehydrogenase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and elimination of this compound are crucial for its bioavailability .

Result of Action

The action of this compound results in the production of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids . This process is crucial for various biological functions and the production of other compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzyme 3-dehydroquinate dehydratase, which is the primary target of this compound, shows optimal activity at certain temperatures and pH levels . Furthermore, the presence of certain metal ions, such as Mg2+ or Mn2+, can significantly influence the enzymatic activity .

Future Directions

Recent research has focused on the development of a synthetic 3-Dehydroshikimate biosensor in Escherichia coli for metabolite monitoring and genetic screening . Another study reported that the expression of a this compound dehydratase reduces lignin content and improves biomass saccharification efficiency . These studies suggest that this compound and its related pathways could be potential targets for genetic engineering and industrial applications .

properties

IUPAC Name

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWJZMPHJJOPH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030506
Record name (-)-3-Dehydroshikimic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2922-42-1
Record name (-)-3-Dehydroshikimic acid
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Record name (-)-3-Dehydroshikimic acid
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Record name 3-Dehydroshikimic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3-Dehydroshikimate (DHS) is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, and fungi, but not in animals. [] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other crucial aromatic compounds. [, ]

ANone: DHS is the substrate for the enzyme shikimate dehydrogenase (SDH). [, ] SDH catalyzes the NADPH-dependent reduction of DHS to shikimate, the next intermediate in the shikimate pathway. [, , ]

ANone: The conversion of DHS to shikimate is essential for the eventual production of chorismate. [] Chorismate serves as a precursor for the biosynthesis of various aromatic compounds, including the aromatic amino acids and other essential metabolites. [, ]

ANone: The molecular formula of DHS is C₇H₆O₆ and its molecular weight is 186.12 g/mol.

ANone: While the provided research doesn't delve into detailed spectroscopic characterization of DHS, studies commonly utilize techniques like UV-Vis spectroscopy to monitor DHS concentrations. [, ] For instance, membrane-bound this compound dehydratase (mDSD) from Gluconobacter oxydans IFO 3244 exhibits a sole peak at 280 nm in the UV absorption spectrum. []

ANone: Several enzymes play key roles in DHS metabolism:

  • 3-Dehydroquinate Dehydratase (DHQD): Catalyzes the reversible dehydration of 3-dehydroquinate to DHS. [] There are two types of DHQDs: type I, which utilizes a Schiff base mechanism, and type II, which does not. [, ]
  • Shikimate Dehydrogenase (SDH): Catalyzes the NADPH-dependent reversible reduction of DHS to shikimate. [, , ] The enzyme exhibits a unique NADPH binding mode characterized by a glycine-rich P-loop with a conserved GAGGXX motif. []
  • This compound Dehydratase (DSD): Catalyzes the aromatization of DHS to protocatechuate. [, , , ] A membrane-bound form, mDSD, has been identified in Gluconobacter oxydans IFO 3244. []

ANone: Enzymes involved in DHS metabolism are crucial for various biotechnological applications:

  • Shikimate Production: SDH from Gluconobacter oxydans IFO 3244 has been successfully applied for enzymatic shikimate production from DHS. []
  • Protocatechuate Production: Engineering efforts have focused on developing microbial strains capable of producing protocatechuate from DHS using DSD. [, , , ]
  • Muconic Acid Production: Metabolic engineering strategies utilize DHS as a precursor for the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for polymer production. [, ]

ANone: Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to:

  • Investigate DHS Binding: MD simulations helped predict the binding modes of DHS and NADPH within the active site of shikimate dehydrogenase from Mycobacterium tuberculosis (MtbSDH). [, ]
  • Design Inhibitors: Molecular docking studies have aided in identifying potential inhibitors targeting 3-dehydroquinate dehydratase from Salmonella typhi. []
  • Understand Enzyme Mechanism: MD simulations combined with site-directed mutagenesis studies provided insights into the roles of key amino acid residues in the catalytic mechanism of MtbSDH. []

ANone: While specific SAR studies focusing on DHS analogs are not extensively covered in the provided research, one study explored the inhibition of SDH by 6-nitroquinazoline-2,4-diol (NQD). [] NQD showed non-competitive inhibition of SDH by reducing Vmax without affecting KM. []

ANone: Key resources and techniques used in DHS and shikimate pathway research include:

  • Microbial Strains: Genetically engineered strains of bacteria like Escherichia coli and Gluconobacter oxydans serve as platforms for DHS production and pathway manipulation. [, , , , , , , ]
  • Enzyme Purification and Characterization: Various chromatographic methods are utilized to purify enzymes like SDH, DHQD, and DSD. [, , , , ] Enzyme kinetics studies help determine key parameters such as Km and Vmax. [, , , ]
  • Metabolic Engineering Tools: Strategies like gene knockout, overexpression, and the introduction of heterologous genes are employed to manipulate the shikimate pathway for desired product formation. [, , , , ]
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of DHS and related metabolites. [, ]

ANone: The shikimate pathway was first elucidated in the 1950s, leading to the discovery of its importance in aromatic compound biosynthesis. [] Early research focused on characterizing individual enzymes within the pathway, such as DHQD and SDH, from various organisms. [, , , ] The advent of genetic engineering techniques in the late 20th century allowed for the manipulation of the shikimate pathway in microbes like E. coli, opening avenues for producing valuable compounds like shikimate and DHS. [, , , , ] Research continues to explore new enzymes and metabolic engineering strategies to further enhance the production of DHS and other shikimate pathway derivatives for various biotechnological applications.

ANone: Research on DHS and the shikimate pathway heavily relies on interdisciplinary collaboration:

  • Biochemistry: Characterizes enzymes involved in DHS metabolism, unraveling their catalytic mechanisms and kinetic properties. [, , , , , , ]
  • Molecular Biology: Provides tools for gene cloning, expression, and manipulation, enabling metabolic engineering of the shikimate pathway. [, , , , ]
  • Computational Chemistry: Offers insights into enzyme-substrate interactions, facilitates inhibitor design, and aids in understanding the dynamics of enzymes involved in DHS metabolism. [, , , ]
  • Analytical Chemistry: Develops and applies techniques for the identification, quantification, and monitoring of DHS and related metabolites. [, ]
  • Synthetic Biology: Integrates knowledge from various disciplines to design and construct novel biological systems for optimized production of DHS and its derivatives. [, ]

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